2-Hexoxycarbonylbenzoate
Description
2-Hexoxycarbonylbenzoate is an ester derivative of benzoic acid characterized by a hexyloxycarbonyl substituent at the 2-position of the aromatic ring. This compound belongs to a broader class of benzoate esters, which are widely utilized in organic synthesis, pharmaceuticals, and polymer chemistry.
Properties
Molecular Formula |
C14H17O4- |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
2-hexoxycarbonylbenzoate |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)/p-1 |
InChI Key |
XOSNGXNHDRYFEF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexoxycarbonylbenzoate typically involves the esterification of benzoic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Hexoxycarbonylbenzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Hexoxycarbonylbenzoic acid.
Reduction: Hexanol and benzoic acid.
Substitution: Halogenated benzoate derivatives.
Scientific Research Applications
2-Hexoxycarbonylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a plasticizer in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Hexoxycarbonylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The hexyl chain in this compound and Hexyl 2-(ethylideneamino)benzoate increases logP values (e.g., XLogP3 = 5.2 for the latter), enhancing membrane permeability compared to polar derivatives like 2-hydroxybenzoate .
- Reactivity: The ethylideneamino group in Hexyl 2-(ethylideneamino)benzoate introduces imine-related reactivity (e.g., nucleophilic addition), whereas this compound’s ester group may undergo hydrolysis or transesterification .
Comparative Analysis of Physicochemical Properties
Data from Hexyl 2-(ethylideneamino)benzoate () and inferred properties of 2-hydroxybenzoate () provide a basis for comparison:
Implications :
- Solubility : The high logP of hexyl-containing derivatives suggests poor aqueous solubility but compatibility with organic matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
